molecular formula C14H17N5O2S B10929832 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea

Cat. No.: B10929832
M. Wt: 319.38 g/mol
InChI Key: UNGOKCKIWJIFPM-UHFFFAOYSA-N
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Description

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound features a pyrazole ring, a nitrophenyl group, and a thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the thiourea moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity. The pyrazole ring can contribute to the overall stability and specificity of the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-aminophenyl)thiourea: Similar structure but with an amino group instead of a nitro group.

    1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-chlorophenyl)thiourea: Similar structure but with a chloro group instead of a nitro group.

    1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C14H17N5O2S/c1-3-18-10(2)11(9-16-18)8-15-14(22)17-12-4-6-13(7-5-12)19(20)21/h4-7,9H,3,8H2,1-2H3,(H2,15,17,22)

InChI Key

UNGOKCKIWJIFPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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